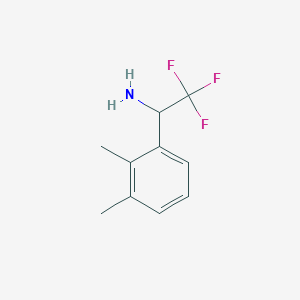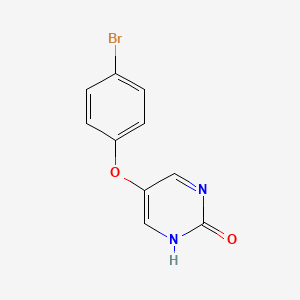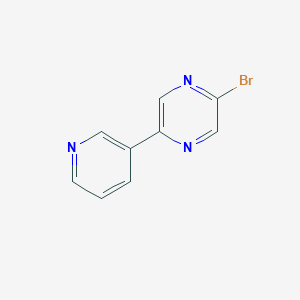![molecular formula C27H30N4O3 B13546388 N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dimethylamino, methoxy, and pyridinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide typically involves multiple steps, including:
Formation of the Dimethylamino Group: This step may involve the reaction of a suitable precursor with dimethylamine under controlled conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridinyl Group: This step may involve the use of coupling agents such as EDCI or DCC to link the pyridinyl group to the rest of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(dimethylamino)phenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide
- N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxyphenyl)carbamoylmethyl}prop-2-enamide
Uniqueness
N-[4-(dimethylamino)-3-methylphenyl]-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C27H30N4O3 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)-3-methylphenyl]-N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C27H30N4O3/c1-7-25(32)31(21-10-13-24(30(4)5)19(3)15-21)26(20-9-8-14-28-17-20)27(33)29-23-12-11-22(34-6)16-18(23)2/h7-17,26H,1H2,2-6H3,(H,29,33) |
Clé InChI |
FXSQRAGHNSGTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C(C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)C)C(=O)C=C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



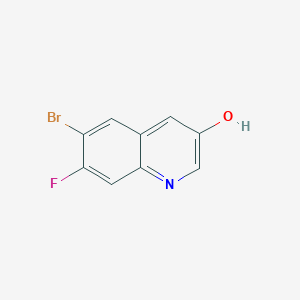
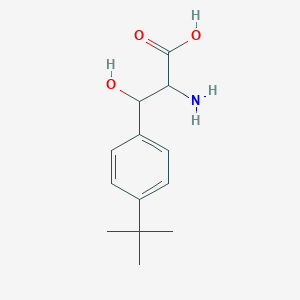
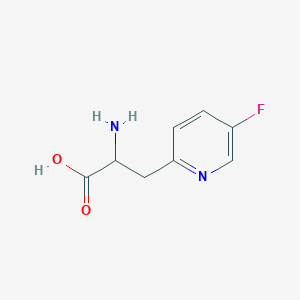


![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
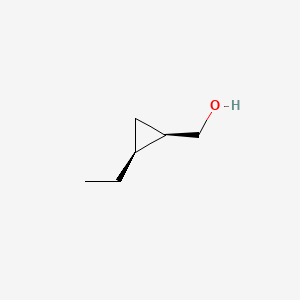
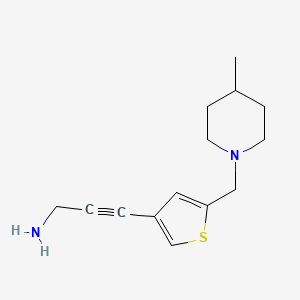
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13546369.png)
